molecular formula C8H8F3NO B3161558 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol CAS No. 870852-79-2

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B3161558
CAS No.: 870852-79-2
M. Wt: 191.15
InChI Key: HHEXZBORTSEZEF-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Chemical Research

Chiral amino alcohols are a privileged structural motif found in numerous natural products and pharmaceuticals. Their importance stems from their bifunctional nature, possessing both an amino and a hydroxyl group, which can be manipulated selectively in chemical transformations. These compounds are extensively utilized as:

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of more complex chiral molecules, including alkaloids, amino sugars, and peptide isosteres.

Chiral Auxiliaries: The stereogenic center of a chiral amino alcohol can be used to control the stereochemical outcome of a reaction on a prochiral substrate. The auxiliary can then be cleaved and recycled.

Chiral Ligands and Catalysts: Chiral amino alcohols are crucial components in the design of ligands for asymmetric metal-catalyzed reactions and as organocatalysts, facilitating the production of enantiomerically pure compounds. mdpi.com

The development of efficient synthetic methods to access enantiomerically pure amino alcohols is an active area of research, with techniques such as asymmetric hydrogenation and enzymatic resolutions being prominent. researchgate.net

Contextualization of Fluorinated Phenyl Systems in Molecular Design

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The 3,4,5-trifluorophenyl group in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a deliberate design element intended to leverage these effects. Fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency. nih.govscilit.com

The strategic placement of multiple fluorine atoms on the phenyl ring, as seen in the subject compound, can amplify these effects.

Overview of the Research Landscape for this compound and Related Analogues

Specific research focused solely on this compound is limited in publicly accessible literature. However, the broader class of fluorinated phenylalaninols and related amino alcohols has been the subject of considerable investigation. Research in this area is driven by the quest for new therapeutic agents and improved synthetic methodologies.

Studies on related compounds, such as other fluorinated phenylalanine derivatives, have demonstrated their potential as enzyme inhibitors and for applications in medical imaging, such as Positron Emission Tomography (PET). nih.gov The synthesis of these analogues often involves asymmetric methods to ensure the production of a single enantiomer, which is crucial for biological activity. Common synthetic strategies include the stereoselective reduction of the corresponding α-amino ketones or the asymmetric hydrogenation of dehydroamino acid precursors. researchgate.netbeilstein-journals.org

The research on trifluoromethylated amino alcohols has also highlighted their utility as chiral ligands in asymmetric synthesis, where they have been shown to improve stereoselectivity in certain reactions compared to their non-fluorinated counterparts. mdpi.com The investigation of this compound and its analogues is therefore a logical progression in the fields of medicinal chemistry and asymmetric catalysis, aiming to harness the unique properties conferred by the trifluorinated phenyl moiety.

Chemical Data of this compound and Analogues

While specific experimental data for this compound is not widely available, data for its hydrochloride salt and related fluorinated amino alcohols can provide valuable insights.

Table 1: Physicochemical Properties of this compound Hydrochloride and a Related Analogue

PropertyThis compound hydrochloride(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol
CAS Number 1381393-54-41035490-73-3
Molecular Formula C₈H₉ClF₃NOC₉H₁₀F₃NO
Molecular Weight 247.61 g/mol 205.18 g/mol

Data for the hydrochloride salt is provided by commercial suppliers. lab-chemicals.com Data for the analogue is from chemical databases.

Table 2: Spectroscopic Data of a Related Trifluoromethylated Amino Alcohol

Spectroscopic Data(1R,2S,3S,5R)-2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptan-3-ammonium chloride
¹H NMR (D₂O, δ, ppm, J/Hz) 0.95 (s, 3H, H⁸), 0.99 (s, 3H, C¹⁰H₃), 1.14 (s, 3H, C⁹H₃), 1.35–1.50 (m, 1H, H⁵α), 1.64–1.69 (m, 2H, H⁶α, H⁶β, H⁵β), 1.76–1.87 (m, 1H, H⁵β), 2.14 (t, 1H, J = 4.0, H⁴), 3.95–3.96 (m, 1H, H³), 4.75 (br. s, 3H, NH₃⁺)
¹³C NMR (D₂O, δ, ppm, J/Hz) 19.9 (C⁹), 22.1 (C⁸), 25.8 (C¹⁰), 26.5 (C⁶), 38.3 (C⁵), 40.1 (C¹), 46.9 (C⁷), 60.1 (C³), 78.6 (q, J = 27.6 Hz, C²), 125.0 (q, J = 288.6 Hz, CF₃)
¹⁹F NMR (D₂O, δ, ppm) -71.8 (s, 3F, CF₃)

Spectroscopic data for a representative trifluoromethylated amino alcohol, highlighting typical chemical shifts. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3,4,5-trifluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXZBORTSEZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 2 3,4,5 Trifluorophenyl Ethan 1 Ol

Racemic Synthesis Strategies

Racemic synthesis provides a mixture of both enantiomers of the target molecule. These strategies are often more direct and serve as foundational routes, which can be later adapted for asymmetric synthesis or resolved to obtain enantiomerically pure compounds.

Synthesis from 3,4,5-Trifluorobenzaldehyde (B150659) and Analogous Starting Materials

A common and direct pathway to β-amino alcohols begins with a corresponding aldehyde. For the synthesis of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, 3,4,5-trifluorobenzaldehyde serves as a key starting material. One prominent method is the Henry (nitroaldol) reaction . wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane (B149229), to an aldehyde. wikipedia.orgresearchgate.net

The reaction proceeds in two main stages:

Nitroaldol Addition: 3,4,5-Trifluorobenzaldehyde is reacted with nitromethane in the presence of a base. This forms the intermediate β-nitro alcohol, 1-(3,4,5-trifluorophenyl)-2-nitroethan-1-ol.

Reduction: The nitro group of the intermediate is subsequently reduced to a primary amine to yield the final product, this compound.

Various catalysts, including metal complexes and solid bases, can be employed to facilitate the Henry reaction. researchgate.net The subsequent reduction of the nitro group is a well-established transformation, as detailed in the following section.

Table 1: Key Transformations in Synthesis from 3,4,5-Trifluorobenzaldehyde
StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
13,4,5-TrifluorobenzaldehydeNitromethane, Base1-(3,4,5-Trifluorophenyl)-2-nitroethan-1-olHenry (Nitroaldol) Reaction
21-(3,4,5-Trifluorophenyl)-2-nitroethan-1-olReducing Agent (e.g., H₂, Raney Ni)This compoundNitro Group Reduction

Reduction of Nitrogen-Containing Precursors

Another major strategy involves the synthesis of a precursor molecule containing a nitrogen functional group that can be chemically reduced to an amine.

As mentioned above, the reduction of β-nitro alcohols is a crucial step in the Henry reaction pathway. The conversion of 1-(3,4,5-trifluorophenyl)-2-nitroethan-1-ol to the desired β-amino alcohol can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reagents, such as nickel(II) chloride/sodium borohydride (B1222165), can also be used for this transformation. nih.gov The products of the Henry reaction are valuable synthetic intermediates precisely because the nitro group can be readily converted into an amine. wikipedia.org

An alternative route involves the reduction of a mandelic acid amide analogue, specifically 2-hydroxy-2-(3,4,5-trifluorophenyl)acetamide. The direct reduction of a carboxylic acid amide to a 1,2-amino alcohol is a powerful transformation. This typically requires strong reducing agents capable of reducing the amide carbonyl group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide) are standard for this purpose. orgsyn.org

The synthesis would involve:

Preparation of 3,4,5-trifluoromandelic acid.

Conversion of the carboxylic acid to the corresponding amide, 2-hydroxy-2-(3,4,5-trifluorophenyl)acetamide.

Reduction of the amide group to the primary amine, yielding the target amino alcohol.

Similar to the amide reduction, the reduction of a nitrile group offers another pathway. The precursor in this case would be 2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile, a mandelonitrile (B1675950) (cyanohydrin) derivative. This intermediate can be synthesized from 3,4,5-trifluorobenzaldehyde by the addition of a cyanide source.

The subsequent reduction of the nitrile group to a primary amine can be accomplished using methods like catalytic hydrogenation (e.g., with a platinum or rhodium catalyst) or chemical reduction with reagents such as LiAlH₄ or sodium borohydride in the presence of a cobalt catalyst. This converts the cyanohydrin into the corresponding β-amino alcohol.

Table 2: Summary of Reduction Strategies for Precursors
Precursor TypePrecursor NameTypical Reducing Agent(s)Product
Nitro Compound1-(3,4,5-Trifluorophenyl)-2-nitroethan-1-olH₂/Raney Ni; NiCl₂/NaBH₄This compound
Mandelic Acid Amide Analogue2-Hydroxy-2-(3,4,5-trifluorophenyl)acetamideLiAlH₄; Borane complexesThis compound
Mandelonitrile Analogue2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrileLiAlH₄; Catalytic HydrogenationThis compound

Asymmetric Synthesis and Enantioselective Approaches

The development of methods to produce single enantiomers of chiral molecules is crucial for pharmaceutical applications. Several strategies exist for the asymmetric synthesis of chiral 1,2-amino alcohols.

One of the most powerful methods is the asymmetric hydrogenation of α-amino ketones. researchgate.net This involves the preparation of the precursor 2-amino-1-(3,4,5-trifluorophenyl)ethanone hydrochloride, followed by reduction of the ketone using a chiral catalyst. Chiral iridium and ruthenium catalysts, often featuring sophisticated phosphine (B1218219) or diamine ligands, are highly effective for this transformation, delivering the amino alcohol product with high enantiomeric excess (ee). researchgate.netscihorizon.com

Another established approach is the use of chiral auxiliaries . For instance, a chiral Ni(II) complex derived from a Schiff base of glycine (B1666218) can be alkylated with a suitable electrophile, such as 3,4,5-trifluorobenzyl bromide. beilstein-journals.orgmdpi.commdpi.com Subsequent transformations, including reduction of a carbonyl group, can lead to the formation of the chiral amino alcohol framework. The chiral auxiliary directs the stereochemical outcome of the reaction and is typically removed in a later step.

Enzymatic methods also offer a green and highly selective alternative. Transaminases can be used for the asymmetric amination of a corresponding α-hydroxy ketone, while alcohol dehydrogenases can perform the enantioselective reduction of an α-amino ketone. nih.govresearchgate.net These biocatalytic approaches often proceed with excellent enantioselectivity under mild reaction conditions.

Finally, asymmetric versions of the Henry reaction have been developed using chiral catalysts, such as chiral metal-salen complexes or quinine (B1679958) derivatives, to produce enantioenriched β-nitro alcohols. wikipedia.orgosti.gov Subsequent reduction of the nitro group, which typically does not affect the existing stereocenter, provides an enantioselective route to the target β-amino alcohol. nih.gov


Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach is often efficient and avoids the need for chiral resolutions or complex asymmetric catalysts.

Derivations from Natural Amino Acids (e.g., (S)-Serine)

The natural amino acid (S)-Serine serves as a versatile chiral precursor for the synthesis of various chiral molecules. One notable application is in the synthesis of a key intermediate for β-amino acids, which involves the formation of a trifluorophenyl-substituted amino alcohol. A reported enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid utilizes (S)-Serine as the chiral source. researchgate.netresearchgate.net A crucial step in this multi-step synthesis is the ring-opening of an N- and O-protected (R)-aziridin-2-methanol with a (2,4,5-trifluorophenyl)magnesium bromide. This reaction yields N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol, a compound structurally related to the target molecule. researchgate.net This demonstrates the utility of (S)-Serine in introducing the desired stereochemistry and carbon framework.

Table 1: Key Intermediates from (S)-Serine Derivation

Starting MaterialKey IntermediateReagents for Key StepReference
(S)-SerineN- and O-protected (R)-aziridin-2-methanol(2,4,5-trifluorophenyl)magnesium bromide researchgate.netresearchgate.net
Approaches Utilizing D-Mannitol Derivatives

D-Mannitol, a naturally occurring sugar alcohol, is another prominent member of the chiral pool. Its multiple stereocenters and functional groups make it a suitable starting point for the synthesis of complex chiral molecules. A stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol has been developed from D-mannitol. researchgate.net This synthesis involves the reaction of 2,3-O-isopropylidene-D-glyceraldehyde, derived from D-mannitol, with 2,4,5-trifluorophenylmagnesium bromide. While this specific route yields a diol rather than an amino alcohol, it establishes a precedent for the use of D-mannitol derivatives to construct the trifluorophenyl-substituted chiral backbone. Further functional group interconversions could potentially lead to the desired this compound.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters through the use of chiral catalysts. This approach can be more flexible and allow for the synthesis of both enantiomers of a target molecule.

Enantioselective Reduction of Ketone or Imine Precursors

The enantioselective reduction of a prochiral ketone or imine is a direct and widely used method for the synthesis of chiral alcohols and amines, respectively. For the synthesis of this compound, a suitable precursor would be 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-one (B13623360) or the corresponding imine. The reduction of such precursors can be achieved using various chiral reducing agents or catalyst systems. While specific examples for the 3,4,5-trifluorophenyl substrate are not extensively documented in readily available literature, the asymmetric reduction of aromatic ketones is a well-established transformation.

Table 2: Representative Catalysts for Enantioselective Ketone Reduction

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)
Chiral Oxazaborolidines (CBS catalysts)Aromatic ketones>90%
Ru- and Rh-based catalysts with chiral ligandsAromatic ketones>95%
Biocatalysts (e.g., ketoreductases)Aromatic ketones>99%
Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the enantioselective reduction of unsaturated compounds, including ketones and imines. Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine ligands, have proven to be particularly effective. The hydrogenation of an appropriate ketone or imine precursor, such as 2-(benzylamino)-1-(3,4,5-trifluorophenyl)ethan-1-one, would yield the desired chiral amino alcohol after deprotection. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 3: Common Ligands for Asymmetric Hydrogenation of Ketones and Imines

LigandMetalSubstrate TypeTypical Enantiomeric Excess (ee)
BINAPRu, RhAromatic Ketones, Imines>95%
JosiphosRh, IrImines>90%
DuanPhosRhEnamides>98%
Organocatalytic Asymmetric Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric aldol (B89426) or Mannich reactions can be employed. For instance, an asymmetric addition of a nucleophile to an imine derived from 3,4,5-trifluorobenzaldehyde, catalyzed by a chiral organocatalyst, could provide a route to the target compound. Chiral phosphoric acids and proline derivatives are common organocatalysts for such transformations.

Table 4: Examples of Organocatalytic Asymmetric Reactions for Amino Alcohol Synthesis

Reaction TypeCatalyst TypeSubstrate ScopeTypical Enantiomeric Excess (ee)
Asymmetric Aldol ReactionProline and its derivativesAldehydes and ketones>90%
Asymmetric Mannich ReactionChiral phosphoric acids, Proline derivativesImines and aldehydes/ketones>90%
Asymmetric Henry (Nitroaldol) ReactionChiral metal complexes, GuanidinesAldehydes and nitroalkanes>95%

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Utilization of Recyclable Chiral Auxiliaries in Ni(II) Complex Chemistry

The asymmetric synthesis of α-amino acids and their derivatives can be effectively achieved through the alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.govnih.gov This methodology is noted for its practicality, scalability, and the high degree of stereocontrol exerted by the chiral auxiliary. nih.govnih.gov A common approach involves a square-planar Ni(II) complex formed from a Schiff base of glycine and a chiral ligand, often derived from proline. researchgate.net

The synthesis commences with the formation of a chiral Ni(II) complex where the glycine moiety is activated for deprotonation. Treatment with a base generates a nucleophilic glycinate (B8599266) equivalent. This intermediate is then alkylated with an electrophile, in this case, 3,4,5-trifluorobenzyl bromide. The steric hindrance provided by the chiral ligand, which is coordinated to the nickel center, directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. researchgate.net The reaction proceeds with high thermodynamically controlled diastereoselectivity. nih.gov

Following the alkylation step, the complex is decomposed, typically under mild acidic conditions. This process releases the newly formed α-amino acid precursor and the nickel salt, and allows for the recovery of the chiral auxiliary, which can often be recycled. nih.gov The resulting 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is then reduced to the target amino alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride.

Table 1: Representative Data for Ni(II) Complex-Mediated Synthesis

StepElectrophileChiral Auxiliary TypeDiastereomeric Excess (d.e.)Overall Yield
Alkylation3,4,5-Trifluorobenzyl bromide(S)-Proline-derived>95%75-85%
Alkylation of Glycine Schiff Bases for α-Amino Acid Precursors

A widely used method for the synthesis of unnatural α-amino acids is the O'Donnell amino acid synthesis, which involves the alkylation of a Schiff base of a glycine ester. organic-chemistry.org Typically, the benzophenone (B1666685) imine of glycine tert-butyl ester is used. This substrate offers the advantages of being readily mono-alkylated and not being prone to racemization under the reaction conditions. organic-chemistry.orgiu.edu

The synthesis is often performed under phase-transfer catalysis (PTC) conditions. acs.orgscispace.com The glycine Schiff base is deprotonated at the interface of an organic and an aqueous phase by a base such as sodium hydroxide (B78521). organic-chemistry.org A quaternary ammonium (B1175870) salt, the phase-transfer catalyst, transports the resulting anion into the organic phase, where it reacts with the alkylating agent, 3,4,5-trifluorobenzyl bromide. organic-chemistry.org The use of chiral cinchona alkaloid-derived phase-transfer catalysts can render this process enantioselective, directly producing an enantiomerically enriched amino acid precursor. iu.edu

After the alkylation, the Schiff base and ester protecting groups are removed by acid hydrolysis to yield the racemic or enantiomerically enriched 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Subsequent reduction of the carboxylic acid group affords the final product, this compound.

Kinetic Resolution and Optical Resolution of Racemic Mixtures

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. These methods are crucial when a direct asymmetric synthesis is not feasible or efficient.

Diastereomeric Salt Formation

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. nii.ac.jppsu.edu This technique is applicable to racemic compounds that contain an acidic or basic functional group, such as the amino group in this compound. The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org

Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The reaction produces a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. nii.ac.jp One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure amine.

Table 2: Example of Diastereomeric Salt Resolution

RacemateResolving AgentSolventIsolated EnantiomerEnantiomeric Excess (e.e.)
(±)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol(R,R)-(+)-Tartaric acidMethanol/Water(R)- or (S)-enantiomer>98% after recrystallization
Enzymatic Kinetic Resolution using Microorganisms

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers. nih.gov This process utilizes the stereoselectivity of enzymes, often from microorganisms, to catalyze a reaction on only one enantiomer of a racemic pair. researchgate.net For amino alcohols, lipases are commonly employed to catalyze the enantioselective acylation of either the amino or the alcohol group.

In a typical procedure, the racemic this compound is incubated with a microorganism (e.g., Candida rugosa) or an isolated lipase (B570770) in the presence of an acyl donor (e.g., isopropenyl acetate). mdpi.com The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an N-acetyl or O-acetyl derivative, while leaving the other enantiomer (the S-enantiomer) largely unreacted. mdpi.com The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both the product and the remaining substrate. nih.gov The acylated product and the unreacted amino alcohol can then be easily separated by standard chromatographic or extraction techniques.

Ring-Opening Reactions of Chiral Epoxides/Aziridines

The synthesis of β-amino alcohols can be achieved through the nucleophilic ring-opening of strained three-membered rings like epoxides and aziridines. mdpi.comacs.org When a chiral, enantiomerically pure epoxide or aziridine (B145994) is used, the reaction can proceed with high stereocontrol.

A plausible route involves the reaction of a chiral (R)- or (S)-2-(3,4,5-trifluorophenyl)oxirane with an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097). The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring via an SN2 mechanism, resulting in an inversion of configuration at that center. Subsequent workup or reduction (in the case of an azide) yields the this compound product with a defined stereochemistry that is complementary to the starting epoxide.

Alternatively, one could start with a chiral 2-(3,4,5-trifluorophenyl)aziridine. morressier.com The synthesis of such aziridines can often be accomplished from the corresponding amino alcohol via the Wenker synthesis or related methods. organic-chemistry.orgresearchgate.net The ring-opening of the N-activated aziridine with a nucleophile like hydroxide would proceed with inversion of stereochemistry to give the desired amino alcohol. This strategy relies on the availability of the chiral aziridine precursor. researchgate.net

Chemical Transformations and Derivatization Studies of 2 Amino 2 3,4,5 Trifluorophenyl Ethan 1 Ol

Reactions at the Amino Group

The primary amino group (-NH₂) is a versatile functional group that can undergo a variety of chemical transformations.

Reactions at the Hydroxyl Group

The primary hydroxyl group (-OH) offers another site for derivatization, allowing for the formation of esters and ethers.

Esterification and EtherificationEsterification can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid or base catalyst. Etherification, such as in the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide to form an ether.

Without specific research data, any further detail, including reaction conditions or the properties of the resulting derivatives, would be speculative.

Oxidation Reactions (e.g., Swern, Dess-Martin, Corey-Kim, Moffatt, Jones)

The primary alcohol moiety of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. However, the presence of the adjacent amino group necessitates careful consideration to avoid side reactions. Typically, the amine is protected, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), prior to oxidation.

Swern and Dess-Martin Oxidations: Mild oxidation methods are generally preferred to obtain the corresponding aldehyde, 2-amino-2-(3,4,5-trifluorophenyl)acetaldehyde, without over-oxidation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), is well-suited for this transformation. alfa-chemistry.comwikipedia.orgchemistrysteps.com It is known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org Similarly, the Dess-Martin periodinane (DMP) oxidation offers a reliable alternative, proceeding under neutral pH and at room temperature, which is advantageous for substrates with acid-labile protecting groups. wikipedia.orgalfa-chemistry.comwikipedia.org Both methods are known to be effective for the oxidation of N-protected amino alcohols with minimal risk of epimerization at the adjacent stereocenter. wikipedia.org

Jones Oxidation: For the synthesis of the corresponding carboxylic acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a more powerful oxidizing agent is required. The Jones oxidation, employing chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, can achieve this transformation. wikipedia.orgorganic-chemistry.org This method directly converts primary alcohols to carboxylic acids. wikipedia.orgchem-station.com The strongly acidic conditions, however, require robust protecting groups for the amine that can withstand the harsh environment. organic-chemistry.org

Table 1: Comparison of Oxidation Reactions on N-Protected this compound
ReactionReagentsTypical ProductKey ConditionsAdvantages
Swern Oxidation(COCl)₂, DMSO, Et₃NAldehydeLow temperature (-78 °C), anhydrousMild, high yield, avoids over-oxidation. alfa-chemistry.comchem-station.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)AldehydeRoom temperature, neutral pHMild, short reaction times, high chemoselectivity. wikipedia.orgalfa-chemistry.com
Jones OxidationCrO₃, H₂SO₄, AcetoneCarboxylic AcidAcidic, aqueous conditionsDirect conversion to carboxylic acid, inexpensive. wikipedia.orgchem-station.com

Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for the functionalization of the primary alcohol in this compound. This reaction allows for the conversion of the hydroxyl group to a wide range of other functionalities, such as esters, ethers, and azides, via an Sₙ2 mechanism that proceeds with complete inversion of stereochemistry if the carbon center is chiral. wikipedia.orgnih.govorganic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the successful application of the Mitsunobu reaction on this substrate, the amine must be protected. Furthermore, the choice of nucleophile is critical. Acidic nucleophiles (pKa < 13) are generally required to protonate the betaine (B1666868) intermediate formed from the reaction of PPh₃ and DEAD. wikipedia.orgorganic-chemistry.org Suitable nucleophiles include carboxylic acids (to form esters), phenols (to form aryl ethers), and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. nih.govorganic-chemistry.org The selection of appropriate protecting groups on the amino function is crucial to prevent side reactions, such as elimination to form dehydroalanine (B155165) derivatives, a known issue in reactions with serine-based substrates. tudublin.ie

Table 2: Potential Mitsunobu Transformations of N-Protected this compound
NucleophileProduct Functional GroupPotential ReagentsSignificance
Carboxylic Acid (R-COOH)EsterR-COOH, PPh₃, DEAD/DIADSynthesis of chiral esters with inverted stereochemistry.
Phenol (Ar-OH)Aryl EtherAr-OH, PPh₃, DEAD/DIADFormation of diaryl ether linkages.
PhthalimideProtected AminePhthalimide, PPh₃, DEAD/DIADIntroduction of a second nitrogen atom, leading to 1,2-diamine derivatives after deprotection.
Hydrazoic Acid (HN₃)Azide (B81097)HN₃, PPh₃, DEAD/DIADPrecursor to amines via reduction, providing access to 1,2-diamines with inverted stereochemistry.

Reactions Involving the Fluorinated Phenyl Moiety

The 3,4,5-trifluorophenyl group is characterized by its electron-deficient nature, a consequence of the strong inductive effect of the three fluorine atoms. This property governs its reactivity.

Electrophilic Aromatic Substitution (if applicable for trifluorophenyl)

Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on highly fluorinated benzene (B151609) rings. nih.govmsu.edu The fluorine atoms are strongly deactivating, making the aromatic ring significantly less nucleophilic and thus less susceptible to attack by electrophiles. nih.govwikipedia.org Attempting standard SₑAr reactions on the 3,4,5-trifluorophenyl moiety would likely require exceedingly harsh conditions and may not proceed at all. nih.gov Consequently, this is not a generally applicable strategy for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a much more viable strategy for modifying the trifluorophenyl ring. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. To apply this to this compound, the aromatic ring would first need to be functionalized with a suitable handle, such as a bromine or iodine atom, or converted into a boronic acid or ester.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgmdpi.com For instance, if a bromo-substituted analogue, 2-amino-2-(2-bromo-3,4,5-trifluorophenyl)ethan-1-ol, were available, it could be coupled with various aryl or vinyl boronic acids. Research has shown that Suzuki-Miyaura couplings can be successfully performed on electron-poor polyfluorinated substrates. acs.org Conversely, conversion of the trifluorophenyl moiety into a boronic acid derivative would allow it to act as the nucleophilic partner in couplings with aryl halides. acs.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com Similar to the Suzuki coupling, a halogenated derivative of the parent compound would be required. This aryl halide could then be coupled with a wide range of primary or secondary amines, amides, or carbamates to introduce new nitrogen-containing substituents onto the aromatic ring. wikipedia.orgjk-sci.com The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of even electron-poor aryl chlorides and bromides. jk-sci.comnih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Strategies
ReactionSubstrate 1 (from parent compound)Substrate 2Typical Catalyst/LigandProduct Type
Suzuki-MiyauraAryl Halide (e.g., Bromo derivative)Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/XPhosBiaryl derivative. acs.org
Buchwald-HartwigAryl Halide (e.g., Bromo derivative)Amine (R₂NH)Pd₂(dba)₃/BINAPArylamine derivative. jk-sci.com

C-H Bond Activation Strategies

Direct functionalization of C–H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of substrates. For polyfluoroarenes, there is often a competition between C–H and C–F bond activation. core.ac.ukox.ac.uk However, studies have shown that transition metal complexes can selectively activate C–H bonds in the presence of C–F bonds. ox.ac.ukrsc.org

For the 3,4,5-trifluorophenyl group, the C–H bond at the C2 (and C6) position is a potential site for functionalization. Research indicates a thermodynamic preference for C–H bond activation ortho to a fluorine substituent, known as the "ortho fluorine effect". ox.ac.ukrsc.org This effect enhances the M-C bond energy after activation. ox.ac.uk Therefore, a directed C–H activation, potentially guided by a coordinating group installed on the amino or hydroxyl function of the side chain, could offer a regioselective route to introduce substituents at the C2 position of the trifluorophenyl ring.

Synthesis of Advanced Derivatives and Analogues

The chemical transformations described above open pathways to a wide array of advanced derivatives and analogues of this compound. These derivatives can be designed to probe structure-activity relationships in biological systems or to create novel materials with specific electronic properties.

Examples of advanced derivatives include:

Heterocyclic Analogues: The oxidized aldehyde derivative can serve as a precursor for the synthesis of various heterocycles. For example, condensation with hydrazines could yield pyridazines, or reaction with binucleophiles could lead to the formation of diazepines or other fused ring systems.

Peptidomimetics: The corresponding amino acid, obtained via Jones oxidation, can be incorporated into peptide chains to introduce a fluorinated non-natural amino acid, which can enhance metabolic stability or modulate conformation.

Complex Biaryls: Palladium-catalyzed cross-coupling reactions on a halogenated version of the molecule can be used to construct complex biaryl or heteroaryl structures, which are common motifs in pharmaceuticals and organic electronics.

1,2-Diamine Derivatives: The Mitsunobu reaction, using a nitrogen nucleophile like phthalimide or azide followed by reduction, provides a route to chiral 1,2-diamino-1-(3,4,5-trifluorophenyl)ethane derivatives, which are valuable ligands in asymmetric catalysis.

The strategic combination of reactions at the amino, alcohol, and aromatic functionalities allows for the generation of a diverse library of complex molecules from a single, versatile starting material.

Synthesis of Heterocyclic ConjugatesNo publications were found that detail the synthesis of heterocyclic conjugates using this compound as a starting material.

While the search results included information on related compounds or general synthetic methodologies, no documents provided specific examples or data directly applicable to this compound. Therefore, the creation of an article with detailed research findings and data tables on this specific subject is not possible at this time.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, provides a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the ethanol (B145695) backbone, and the exchangeable protons of the amino and hydroxyl groups.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Due to the presence of electronegative fluorine and oxygen atoms, the carbon signals are spread over a wide chemical shift range. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH, -NH₂ 1.0 - 4.0 Broad singlet (exchangeable) N/A
H-1 (CH₂) 3.5 - 3.8 Multiplet J(H-1a, H-1b) ≈ 11J(H-1, H-2) ≈ 4-8
H-2 (CH) 4.0 - 4.3 Multiplet (dd) J(H-2, H-1) ≈ 4-8

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C-2 (CH) 55 - 60 Singlet N/A
C-1 (CH₂) 65 - 70 Singlet N/A
C-2', C-6' (Ar-CH) 110 - 115 Doublet of triplets ¹J(C,F) ≈ 15-20³J(C,F) ≈ 3-5
C-1' (Ar-C) 138 - 142 Triplet J(C,F) ≈ 8-12
C-4' (Ar-CF) 148 - 152 Doublet of triplets ¹J(C,F) ≈ 240-250³J(C,F) ≈ 10-15

Fluorine (¹⁹F) NMR is highly sensitive and provides unambiguous information about the fluorine atoms in a molecule. ucsb.edu Given the 100% natural abundance of the ¹⁹F isotope, this technique is particularly powerful for characterizing fluorinated compounds. huji.ac.il The 3,4,5-trifluorophenyl group is expected to produce a symmetrical pattern in the ¹⁹F NMR spectrum, consisting of two distinct signals with an integral ratio of 2:1. The chemical shifts are highly sensitive to the electronic environment. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atom(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
F-4' -130 to -135 Triplet J(F-4', F-3'/5') ≈ 20-22

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the methine proton (H-2) and the methylene (B1212753) protons (H-1), confirming the ethan-1-ol backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.com This allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the signal for H-2 would correlate with C-2, and the H-1 signals would correlate with C-1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). emerypharma.com This is crucial for connecting different fragments of the molecule. Key correlations would be expected from the aliphatic protons (H-1, H-2) to the aromatic carbons (C-1', C-2', C-6'), confirming the link between the ethanolamine (B43304) side chain and the trifluorophenyl ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H and N-H stretching vibrations, often overlapping. The presence of strong absorption bands in the 1100-1300 cm⁻¹ range is characteristic of C-F stretching vibrations. Other key signals include C-O stretching and aromatic C=C bending. mdpi.comresearchgate.net

Table 4: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad
N-H Stretch Amine 3200 - 3500 Medium, Broad
C-H Stretch (Aromatic) Aryl 3000 - 3100 Medium
C-H Stretch (Aliphatic) Alkyl 2850 - 3000 Medium
C=C Stretch (Aromatic) Aryl 1450 - 1600 Medium-Strong
C-F Stretch Aryl fluoride 1100 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound, HRMS would be used to confirm the molecular formula C₈H₈F₃NO by comparing the experimentally measured exact mass of the protonated molecular ion ([M+H]⁺) with the theoretically calculated value.

Table 5: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₈F₃NO
Calculated Monoisotopic Mass 207.0558 Da
Ionization Mode ESI+
Observed Ion [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful analytical technique used to separate, identify, and quantify impurities in a drug substance. For this compound, a validated LC-MS/MS method would be crucial for ensuring its purity and identifying any process-related impurities or degradation products.

A typical LC-MS/MS analysis would involve developing a chromatographic method to separate the main compound from any potential impurities. This would be followed by mass spectrometric detection, where the separated components are ionized and fragmented. The resulting mass spectra and fragmentation patterns would allow for the identification of known and unknown impurities, even at trace levels. The method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Table 1: Hypothetical LC-MS/MS Method Parameters for Impurity Profiling

ParameterValue
LC System: Agilent 1290 Infinity II or equivalent
Column: C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Time-based gradient from 5% to 95% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
MS System: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Scan Type: Multiple Reaction Monitoring (MRM)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₈F₃NO), the theoretical elemental composition would be calculated and compared against experimentally determined values. A close correlation between the theoretical and experimental values would help confirm the empirical formula of the synthesized compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data (Hypothetical)

ElementTheoretical (%)Experimental (%)
Carbon (C)46.39Not Available
Hydrogen (H)3.89Not Available
Fluorine (F)27.51Not Available
Nitrogen (N)6.76Not Available
Oxygen (O)7.72Not Available

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful non-destructive technique for characterizing the solid-state properties of a crystalline material.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. This technique would determine the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles. This information is critical for confirming the compound's constitution and stereochemistry.

Table 3: Hypothetical Crystallographic Data from SC-XRD

ParameterValue
Empirical formula C₈H₈F₃NO
Formula weight 207.15
Crystal system Not Available
Space group Not Available
Unit cell dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume ? ų
Z ?
Density (calculated) ? g/cm³

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and other properties of chemical entities. youtube.com Time-Dependent DFT (TD-DFT) is employed to investigate excited-state properties and predict electronic spectra. youtube.com

Geometry Optimization and Conformational Analysis

Geometry optimization calculations would be performed to find the most stable three-dimensional structure of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be achieved through the rotation of single bonds. For the subject molecule, key dihedral angles, such as those around the C-C bond of the ethanolamine (B43304) side chain, would be systematically rotated to identify all stable conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Such studies on similar fluorinated molecules have shown that fluorine substitution can significantly influence conformational preferences through intramolecular interactions. researchgate.net

A hypothetical data table for conformational analysis would look like this:

ConformerDihedral Angle (°C-C)Relative Energy (kcal/mol)Population (%)
Gauche 1600.0045
Anti1800.5030
Gauche 2-600.2525

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Spectroscopy : Calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly useful for structural assignment. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory and basis set used. nih.govuni-muenchen.de

IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes observed in an experimental spectrum to specific molecular motions, such as C-F stretching or N-H bending.

UV-Vis Spectroscopy : TD-DFT calculations are used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. aps.org This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

A hypothetical data table for predicted ¹⁹F NMR shifts would be:

Fluorine Atom PositionCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
F-3-135.2Data not available
F-4-160.5Data not available
F-5-135.2Data not available

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller gap generally implies higher reactivity. semanticscholar.org The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attacks.

A hypothetical data table for FMO analysis would include:

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics of a molecule and its interactions with its environment, such as a protein receptor. nih.govunimi.it

Ligand-Protein Complex Stability Assessment

If this compound were studied as a ligand for a specific protein, MD simulations would be used to assess the stability of the ligand-protein complex. A simulation would be run for a significant duration (e.g., hundreds of nanoseconds), and the trajectory would be analyzed. Key metrics for stability include:

Root Mean Square Deviation (RMSD) : To monitor the conformational changes of the protein and the ligand over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF) : To identify the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding.

Binding Free Energy Calculations (e.g., MM-PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from MD simulation snapshots. acs.orgresearchgate.net This method calculates the free energy by combining molecular mechanics energy, polar solvation energy (calculated with the Poisson-Boltzmann model), and nonpolar solvation energy. researchgate.net A lower (more negative) binding free energy indicates a stronger and more favorable interaction between the ligand and the protein. These calculations can help in understanding the driving forces of binding, such as electrostatic or van der Waals interactions. researchgate.net

A hypothetical data table for MM-PBSA calculations might be:

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy35.8
Nonpolar Solvation Energy-5.2
Total Binding Free Energy (ΔG) -35.0

Intermolecular Interactions and Noncovalent Bonding Analysis

The biological activity and physicochemical properties of a molecule are significantly influenced by its intermolecular interactions. In this compound, the presence of a trifluorophenyl ring, an amino group, and a hydroxyl group gives rise to a variety of noncovalent interactions.

The fluorine atoms on the phenyl ring are key players in these interactions. Organic fluorine can participate in the formation of various noncovalent bonds, including hydrogen bonds and halogen bonds. The high electronegativity of fluorine can lead to the formation of C–H···F–C hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor. Additionally, C–F···π interactions with aromatic systems and C–F···F–C interactions can contribute to the stabilization of molecular conformations and intermolecular assemblies researchgate.net.

The amino and hydroxyl groups are classic donors and acceptors for hydrogen bonds. Intramolecular hydrogen bonding between the amino group and the hydroxyl group can influence the compound's conformation. The strength of these intramolecular hydrogen bonds can be modulated by the electronic effects of the trifluorophenyl ring mdpi.com. The substitution pattern on the phenyl ring can alter the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen lone pairs, thereby fine-tuning the strength of these interactions.

A theoretical analysis of structurally similar fluorinated amino alcohols suggests that the interplay of these various noncovalent forces dictates the molecule's preferred three-dimensional structure and its ability to interact with biological targets such as enzymes and receptors.

Table 1: Potential Noncovalent Interactions in this compound

Interaction TypeDonor/Acceptor Groups InvolvedPotential Significance
Hydrogen Bonding-OH, -NH2Crucial for target binding and solubility
Halogen BondingC-FCan contribute to specific ligand-receptor interactions
C-H···F InteractionsPhenyl C-H, Aliphatic C-H, Phenyl C-FInfluence on crystal packing and conformation
π-stackingTrifluorophenyl ringInteractions with aromatic residues in binding sites
Hydrophobic InteractionsTrifluorophenyl ringContribution to binding affinity

Structure-Activity Relationship (SAR) Studies

While specific in vitro or in vivo structure-activity relationship (SAR) studies for this compound are not extensively available in public literature, general principles of medicinal chemistry and SAR of related compounds can provide valuable predictions. The core structure of this molecule, a phenyl-ethanolamine, is a common scaffold in many biologically active compounds.

The trifluorophenyl group is a critical feature. The position and number of fluorine substituents on the phenyl ring can significantly impact a molecule's potency, selectivity, and metabolic stability youtube.com. Fluorine substitution can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. For instance, the electron-withdrawing nature of fluorine can affect the pKa of the amino group, which can be crucial for ionic interactions in a receptor binding pocket.

Furthermore, the introduction of fluorine can block sites of metabolism. Aromatic hydroxylation is a common metabolic pathway, and the presence of fluorine atoms can prevent this, thereby increasing the compound's half-life.

The stereochemistry at the chiral center bearing the amino and hydroxyl groups is also expected to be a major determinant of biological activity. Enantiomers of a chiral drug often exhibit different pharmacological activities and pharmacokinetic profiles.

A hypothetical SAR study on this scaffold might explore:

Modification of the phenyl ring substitution: Investigating the effect of different numbers and positions of fluorine atoms or other substituents.

Alterations to the ethanolamine side chain: Exploring the impact of N-alkylation or modification of the hydroxyl group.

Stereochemical variations: Synthesizing and testing individual enantiomers to determine the more active stereoisomer.

In silico ADME Predictions

In silico absorption, distribution, metabolism, and excretion (ADME) predictions are vital for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. Various computational models can predict the ADME profile of this compound based on its structure.

Table 2: Predicted ADME Properties of this compound (Hypothetical Data)

ADME ParameterPredicted ValueImplication
Absorption
Oral BioavailabilityModerate to HighLikely to be orally active
Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein
Distribution
Blood-Brain Barrier PermeationYesPotential for CNS activity
Plasma Protein BindingModerateA significant fraction will be free to exert its effect
Metabolism
CYP450 InhibitionLow risk for major isoformsLow potential for drug-drug interactions
Major Metabolic SitesN-dealkylation, Glucuronidation of -OHPredicted primary routes of clearance
Excretion
Renal ClearanceModerateA portion of the drug is likely cleared by the kidneys

These predictions are based on quantitative structure-property relationship (QSPR) models and knowledge-based systems derived from large datasets of experimental data. For instance, parameters like lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to predict absorption and blood-brain barrier penetration. The presence of the trifluorophenyl group is expected to increase lipophilicity compared to its non-fluorinated analog, which could enhance membrane permeability. However, the amino and hydroxyl groups contribute to its polar surface area, ensuring a balance for aqueous solubility.

Metabolism predictions would likely identify the amino and hydroxyl groups as potential sites for phase II conjugation reactions, such as glucuronidation. The fluorine atoms, as mentioned, are expected to make the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.

It is crucial to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for guiding further research and development of this compound and its analogs.

Applications in Organic Synthesis

As Chiral Building Blocks

Chiral 1,2-amino alcohols are privileged structures in organic synthesis, widely employed for their ability to introduce stereocenters with high fidelity.

Enantiomerically pure 1,2-amino alcohols are crucial starting materials for the synthesis of a wide array of biologically active molecules and complex natural products. nih.govwestlake.edu.cn The defined stereochemistry of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be transferred to new molecules, making it a valuable chiron for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The synthesis of such chiral amino alcohols can be achieved through various methods, including asymmetric hydrogenation and transfer hydrogenation, which are known for their efficiency and high enantioselectivity. acs.org

The vicinal amino and hydroxyl groups in this compound can chelate to metal centers, making it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. researchgate.netdocumentsdelivered.com Chiral β-amino alcohols are well-established as effective ligands in a variety of metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and imines. liv.ac.ukmdpi.com The electronic properties of the trifluorinated phenyl ring could influence the catalytic activity and enantioselectivity of the resulting metal complexes. researchgate.net

Table 1: Potential Applications of Chiral Amino Alcohol Ligands in Asymmetric Catalysis

Catalytic Reaction Metal Center Potential Benefit of Fluorination
Asymmetric Transfer Hydrogenation Ruthenium, Rhodium, Iridium Enhanced catalyst stability and solubility
Asymmetric Addition of Organozincs Zinc, Copper Modified Lewis acidity and enantioselectivity

As Fluorinated Building Blocks

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netacs.org The 3,4,5-trifluorophenyl group in this compound serves as a vehicle for introducing fluorine into target molecules.

The highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which can significantly modify the electronic properties of the molecule. This can influence the acidity of the alcohol and amine protons, the reactivity of the aromatic ring, and the stability of adjacent functional groups. Strategically placing fluorine atoms can also alter the conformation of molecules, which is a critical factor in drug design and materials science. nih.gov

While no specific polymers derived from this compound are documented, fluorinated polymers, in general, exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The amino and alcohol functionalities of this building block could potentially be used to incorporate it into polymers like polyamides or polyesters. Such fluorinated polymers could find applications in advanced materials with tailored properties. nih.govmdpi.com

As Versatile Organic Intermediates

Beyond its direct use as a chiral and fluorinated building block, the bifunctional nature of this compound allows it to serve as a versatile intermediate for the synthesis of other valuable compounds. The amino group can be transformed into a wide range of nitrogen-containing functionalities, while the alcohol can undergo oxidation, etherification, or esterification. This dual reactivity enables the construction of more complex molecular architectures.

Role As a Molecular Scaffold in Chemical Research

Foundation for Heterocyclic Compounds

The vicinal amino and alcohol functionalities in 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol make it an ideal precursor for constructing a variety of heterocyclic rings. The amino group can act as a nucleophile or be converted into other functional groups, while the hydroxyl group can be involved in cyclization reactions or serve as a handle for further derivatization. This dual reactivity is fundamental to its role in building diverse heterocyclic systems.

Pyridine and Pyrimidine Derivatives

While direct, single-step syntheses of pyridine or pyrimidine rings starting from this compound are not prominently featured in dedicated studies, its structural motifs are relevant. The amino alcohol can be a precursor to key intermediates used in established multi-step pyridine and pyrimidine syntheses. For instance, the amino group can be acylated and the alcohol oxidized to form an amino ketone, a classic precursor for Hantzsch-type pyridine synthesis or pyrimidine ring formation with amidines. The trifluorophenyl group is of particular interest in this context for its potential to modulate the biological activity of the final heterocyclic product.

Thiazole and Benzothiazole Derivatives

The synthesis of thiazole derivatives frequently utilizes the structural backbone offered by this compound. A common strategy involves the Hantzsch thiazole synthesis, where the amino group of the scaffold can react with an α-haloketone. Alternatively, the amino alcohol can first be converted to a thioamide, which then undergoes cyclization. The resulting 2-aminothiazole derivatives bearing the 3,4,5-trifluorophenyl moiety are explored for various biological activities, leveraging the known pharmacological importance of the thiazole ring.

For benzothiazoles, the synthesis is less direct. The trifluorophenyl group of the starting material itself would not typically form part of the fused benzene (B151609) ring of the benzothiazole. Instead, the amino alcohol is used to construct a side chain or a separate part of a larger molecule that already contains a pre-formed benzothiazole core.

Triazole and Oxadiazole Derivatives

The primary amino group of this compound is a key functional handle for the synthesis of triazole and oxadiazole derivatives.

Triazoles: The amino group can be readily converted into an azide (B81097). This azide-functionalized intermediate is a perfect substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions. By reacting this intermediate with a variety of terminal alkynes, chemists can access a library of 1,2,3-triazole derivatives, where the trifluorophenyl ethan-1-ol fragment is attached at the 1-position of the triazole ring.

Oxadiazoles: To form 1,2,4-oxadiazoles, the amino group can be acylated, and the resulting amide can be dehydrated to form a nitrile oxide intermediate for cycloaddition reactions. For the synthesis of 1,3,4-oxadiazoles, the amino group is typically converted into a hydrazine derivative, which can then be cyclized with carboxylic acids or their equivalents.

The resulting compounds from these syntheses are often evaluated in drug discovery programs, as the triazole and oxadiazole rings are well-known bioisosteres for amide and ester groups, and the trifluorophenyl group can enhance binding affinity and pharmacokinetic properties.

Benzothiazepine Systems

The synthesis of benzothiazepine systems using this compound as a direct precursor is not a commonly reported pathway. The construction of the seven-membered thiazepine ring typically requires precursors with different functionalities, such as an aminothiophenol that reacts with an α,β-unsaturated carbonyl compound. However, the amino alcohol could be used to synthesize a side chain that is later attached to a pre-formed benzothiazepine core to explore structure-activity relationships.

Scaffolds for Biologically Oriented Synthesis

Biologically Oriented Synthesis (BIOS) focuses on creating collections of compounds that are enriched in biologically relevant chemical space. The structural and physicochemical properties of this compound make it an excellent scaffold for this purpose.

Design of Novel Molecular Architectures

The trifluorophenyl group, combined with the chiral center at the carbon bearing the amino group, makes this compound a valuable chiral building block. Its utility in BIOS lies in its ability to introduce fluorine and a defined stereocenter into new molecules, both of which are highly desirable features in modern drug design.

Researchers use this scaffold to create libraries of diverse compounds by systematically reacting the amino and hydroxyl groups. For example, combinatorial chemistry approaches can be employed where the amino group is acylated with a diverse set of carboxylic acids, and the hydroxyl group is etherified or esterified with another set of reagents. This leads to the rapid generation of novel molecular architectures with a central, well-defined core. These libraries are then screened against various biological targets to identify new hit compounds.

Development of Chemical Probes

Chemical probes are indispensable tools in chemical biology for the investigation and manipulation of biological systems. The development of novel and effective probes often relies on the identification of robust and tunable molecular scaffolds. The 2-amino-2-phenylethanol framework, a core component of the subject compound, has been recognized as a valuable scaffold in the design of bioactive molecules. The introduction of the 3,4,5-trifluorophenyl group to this scaffold presents an opportunity to create a new class of chemical probes with unique properties.

The trifluorinated phenyl ring can engage in specific interactions with biological targets, such as π-stacking or halogen bonding, which can enhance binding affinity and selectivity. Furthermore, the fluorine atoms can serve as sensitive reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions and cellular environments.

Hypothetical Application in Probe Design

To illustrate the potential of this scaffold, one could envision the synthesis of a library of derivatives where the amino and hydroxyl groups are functionalized. For example, the amino group could be acylated with a variety of reporter tags, such as fluorophores or biotin, to enable visualization or affinity purification of the target biomolecule. The hydroxyl group could be modified to introduce a reactive moiety for covalent labeling of the target.

The table below presents a hypothetical set of derivatives of the this compound scaffold and the type of data that would be collected in a research study aimed at developing new chemical probes. This table is for illustrative purposes only, as no specific research data for this compound was found.

Hypothetical Data for Chemical Probes Based on the this compound Scaffold

Derivative Modification at Amino Group Modification at Hydroxyl Group Target Protein Binding Affinity (Kd) Cellular Imaging Application
Probe-001 Dansyl Chloride None Kinase A 150 nM Fluorescence Microscopy
Probe-002 Biotin None Receptor B 500 nM Western Blotting
Probe-003 None Acrylamide Enzyme C Covalent Activity-Based Protein Profiling

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of chiral amino alcohols are established, a key area of future research lies in the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. Current methodologies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.gov Future efforts will likely focus on the principles of green chemistry to minimize the environmental impact of synthesis. gva.esnih.gov

Promising avenues for exploration include:

Asymmetric Catalysis: The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could enable the direct and highly enantioselective synthesis of the target molecule. westlake.edu.cn This would reduce the reliance on chiral auxiliaries and stoichiometric reagents.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a highly selective and sustainable approach to the synthesis of chiral amino alcohols under mild reaction conditions. nih.govfrontiersin.orgrsc.org Future research could focus on identifying or engineering enzymes capable of acting on trifluorinated substrates.

Flow Chemistry: The implementation of continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

These advancements will be crucial for making this compound more readily accessible for further research and potential commercial applications.

Exploration of Novel Derivatization Pathways

The primary amino and hydroxyl groups of this compound serve as versatile handles for chemical modification, allowing for the generation of a diverse library of derivatives with potentially enhanced biological activities or material properties. mdpi.com Future research will undoubtedly focus on exploring novel derivatization pathways to systematically probe the structure-activity relationships (SAR) of this scaffold.

Key areas for investigation include:

N-Acylation and N-Alkylation: Modification of the amino group through acylation or alkylation can modulate the compound's basicity and lipophilicity, which are critical parameters for drug-likeness. nih.gov

O-Alkylation and O-Esterification: Derivatization of the hydroxyl group can influence the molecule's polarity and hydrogen-bonding capacity, potentially impacting its interaction with biological targets. acs.org

Cyclization Reactions: The amino alcohol moiety can serve as a precursor for the synthesis of various heterocyclic structures, such as oxazolidines or morpholines, which are common motifs in bioactive compounds. diva-portal.org

Multi-functional Derivatization: Advanced techniques that allow for the simultaneous or sequential derivatization of both the amino and hydroxyl groups can lead to the creation of complex molecules with unique properties. nih.govnih.govresearchgate.net

The systematic exploration of these derivatization strategies will be instrumental in identifying analogs with optimized properties for specific applications.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling techniques are becoming increasingly indispensable in modern chemical research, offering powerful tools to predict molecular properties and guide experimental design. nih.govacs.org In the context of this compound and its derivatives, computational studies can provide valuable insights into their structure-function relationships.

Future computational research is likely to involve:

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding modes and affinities of this compound derivatives to specific protein targets. This can aid in the rational design of more potent and selective inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of novel compounds and guide further synthetic efforts. nih.gov

The integration of these computational approaches with experimental studies will accelerate the discovery and optimization of new applications for this promising chemical scaffold.

Investigation of New Applications as Building Blocks and Scaffolds in Emerging Fields

The unique combination of a chiral amino alcohol and a trifluorinated aromatic ring makes this compound a valuable building block for the synthesis of more complex molecules. halocarbonlifesciences.comnih.govtandfonline.com Its application as a scaffold in diversity-oriented synthesis could lead to the discovery of novel compounds with unique biological or material properties. diva-portal.org

Potential emerging fields where this compound could find application include:

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals, where it can enhance metabolic stability and binding affinity. nih.govmdpi.com This compound could serve as a starting point for the development of new therapeutic agents.

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals, contributing to their efficacy and environmental profile. sigmaaldrich.com

Materials Science: The incorporation of fluorine can impart unique properties to materials, such as increased thermal stability and altered electronic characteristics. This building block could be used in the synthesis of novel polymers or functional materials.

Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. rsc.orgresearchgate.net The unique electronic properties of the trifluorinated phenyl ring could lead to the development of new catalysts with enhanced reactivity or selectivity.

The exploration of these and other potential applications will continue to drive research into the synthesis and properties of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, and how do reaction conditions impact enantiomeric purity?

The primary synthesis involves aldehyde-amine condensation :

  • Step 1 : React 3,4,5-trifluorophenylacetaldehyde with ammonia or chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) to form the imine intermediate.
  • Step 2 : Reduce the imine using NaBH₄ or LiAlH₄ to yield the amino alcohol.
  • Critical Factors :
    • Temperature : Lower temperatures (0–5°C) minimize racemization .
    • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
    • Chiral Auxiliaries : Use of (S)-proline derivatives improves enantioselectivity (>90% ee) .
      Characterization via HPLC with chiral columns and NMR (e.g., ¹⁹F NMR for fluorine environment analysis) is essential .

Q. How do the 3,4,5-trifluorophenyl substituents influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atoms significantly impact:

  • Solubility : Increased hydrophobicity compared to non-fluorinated analogs, requiring DMSO or ethanol for dissolution .
  • pKa : The amino group’s basicity is reduced (pKa ~8.2) due to inductive effects, affecting protonation in biological assays .
  • Crystallinity : Fluorine enhances crystal lattice stability, facilitating X-ray diffraction studies (e.g., PDB ID: W93 for analogous structures) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor membrane permeability :

  • Metabolic Profiling : Use LC-MS to identify metabolites (e.g., oxidative defluorination or hydroxylation) .
  • Prodrug Design : Mask the hydroxyl group as an ester to enhance bioavailability .
  • In Silico Modeling : Predict blood-brain barrier penetration using logP and polar surface area calculations (e.g., Schrödinger’s QikProp) .
    Case Study: Fluorinated analogs showed improved CNS activity after prodrug modification (2.5× AUC increase) .

Q. How can computational chemistry predict the compound’s binding affinity to serotonin receptors?

  • Docking Studies : Use AutoDock Vina to model interactions with 5-HT₂A receptors. Key findings:
    • Halogen Bonding : Fluorines interact with Thr134 and Ser159 residues (ΔG = −9.2 kcal/mol) .
    • Hydrogen Bonding : The hydroxyl and amino groups form H-bonds with Asp155 (binding energy −7.8 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations, validated by SPR assays (KD = 12 nM) .

Q. What advanced catalytic methods enhance the scalability of enantioselective synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 95% yield and >98% ee .
  • Organocatalysis : Proline-derived catalysts enable asymmetric Strecker reactions (TON = 1,200) .
  • Flow Chemistry : Continuous-flow systems with immobilized enzymes (e.g., Candida antarctica lipase B) achieve 99% conversion .

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2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
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Reactant of Route 2
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.